1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone is a compound with a unique molecular structure that combines elements from pyrimidine and pyrrole. This integration results in distinctive chemical properties, enabling various applications in scientific research and industrial practices.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple reaction steps. The process begins with the preparation of the pyrimidine ring, followed by its fusion with the pyrrole moiety. Common reagents include various pyrimidine and pyrrole derivatives, often under acidic or basic conditions, with the use of catalysts to enhance reaction efficiency. Solvents like ethanol or dimethylformamide may be employed to facilitate the reactions.
Industrial Production Methods: Industrial production might employ continuous flow reactors to ensure a consistent and scalable production process. Techniques like solvent recycling and purification steps, including distillation or chromatography, are often used to maintain product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate, the compound can be converted into corresponding oxides.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and sodium hydroxide (for substitution) are often used under controlled temperature and pressure conditions to achieve desired transformations.
Major Products Formed: Depending on the reaction type, products can range from oxidized or reduced derivatives to various substituted analogs, each with unique properties.
Scientific Research Applications
Chemistry: In chemistry, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Biologically, this compound can be used to study enzyme interactions, protein binding, and cellular processes. Its structural elements make it a candidate for designing inhibitors or activators for specific biological targets.
Medicine: Medically, the compound is explored for potential therapeutic applications, including its role as a precursor in drug development. Researchers investigate its efficacy and safety in treating various conditions.
Industry: In industrial applications, the compound’s stability and reactivity are leveraged in the production of specialty chemicals, materials science, and potentially in the development of polymers or coatings.
Mechanism of Action
The mechanism by which 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects involves interaction with molecular targets such as proteins or nucleic acids. The pathways may include:
Binding to enzymes: Inhibiting or activating enzymatic reactions.
Interacting with receptors: Modulating signal transduction pathways.
Alteration of cellular processes: Affecting cell cycle, apoptosis, or differentiation.
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidines
Pyrrole-ethanone derivatives
Various substituted pyridines and pyrimidines
The unique features of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone make it a compound of significant interest across multiple fields, providing a platform for ongoing research and development.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(9-16-4-1-2-5-16)17-6-3-12-11(8-17)7-14-10-15-12/h1-2,4-5,7,10H,3,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJNUGLKFSMTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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